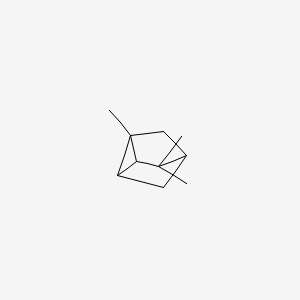Cyclofenchene
CAS No.: 488-97-1
Cat. No.: VC20669776
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 488-97-1 |
|---|---|
| Molecular Formula | C10H16 |
| Molecular Weight | 136.23 g/mol |
| IUPAC Name | 1,3,3-trimethyltricyclo[2.2.1.02,6]heptane |
| Standard InChI | InChI=1S/C10H16/c1-9(2)6-4-7-8(9)10(7,3)5-6/h6-8H,4-5H2,1-3H3 |
| Standard InChI Key | NZXWDTCLMXDSHY-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2CC3C1C3(C2)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
Cyclofenchene () is systematically named 1,3,3-trimethyltricyclo[2.2.1.0²,⁶]heptane . Its IUPAC name reflects the presence of three methyl groups attached to a tricyclic carbon skeleton. Alternative designations include 5,5,6-trimethyl-2,3,4,7-tetrahydro-1H-tricyclo[2.2.1.0²,⁶]heptane and 1,3,3-trimethyl-2,6-cyclo-norbornane .
Structural Features
The compound’s backbone consists of a bicyclic norbornane system fused with an additional cyclopropane ring, creating a rigid, three-dimensional structure. Key features include:
-
Bridgehead methyl groups at positions 1, 3, and 3.
-
A strained cyclopropane ring (bond angles ~60°), contributing to high reactivity .
-
Van der Waals interactions due to the compact tricyclic framework, influencing solubility and volatility .
The 3D conformation, stabilized by intramolecular hydrogen bonding, has been modeled computationally (PubChem CID: 79022) .
Table 1: Key Identifiers of Cyclofenchene
| Property | Value | Source |
|---|---|---|
| CAS Number | 488-97-1 | |
| PubChem CID | 79022 | |
| Molecular Weight | 136.23–136.234 g/mol | |
| Exact Mass | 136.12500 Da | |
| SMILES | CC1(C2CC3C1C3(C2)C)C | |
| InChIKey | NZXWDTCLMXDSHY-UHFFFAOYSA-N |
Physicochemical Properties
Thermodynamic and Physical Parameters
Cyclofenchene’s compact structure confers distinct physical properties:
Table 2: Physicochemical Data
The low vapor pressure (6.81 mmHg at 25°C) suggests moderate volatility, suitable for controlled-release formulations in pest control. The LogP value of 2.688 indicates moderate lipophilicity, enabling membrane permeability in biological systems.
Spectroscopic and Computational Data
-
Mass Spectrometry: Major fragments at m/z 121 ([M–CH₃]⁺) and 93 ([M–C₃H₇]⁺) align with its methyl-rich structure .
-
Thermodynamic Stability: The enthalpy of vaporization (ΔvapH° = 34.33 kJ/mol) reflects significant intermolecular forces, consistent with its tricyclic architecture.
Natural Occurrence and Biosynthesis
Cyclofenchene occurs naturally in Ocimum basilicum and Chrysanthemum indicum, where it likely functions as a phytoalexin or pollinator attractant . Biosynthetically, it derives from geranyl pyrophosphate via cyclization and methyl shift reactions, a pathway common to monoterpenes.
Biological Activity and Mechanisms of Action
Larvicidal Efficacy Against Anopheles stephensi
A 2024 study demonstrated that cajeput oil (Melaleuca cajuputi), rich in cyclofenchene, induced 100% mortality in fourth-instar An. stephensi larvae at 200 ppm within 24 hours . Mechanistic insights include:
Enzyme Inhibition
-
Acetylcholinesterase (AChE): Activity decreased from 12.33 to 7.0 mg protein/mL homogenate at 200 ppm, disrupting neurotransmission .
-
α- and β-Carboxylesterases: Reduced activity (7.16 → 2.45 and 5.0 → 1.1 mM/protein/mg/min, respectively) impaired detoxification pathways .
Histopathological Effects
Midgut tissues of treated larvae showed cytoplasmic vacuolization and epithelial cell rupture, corroborating the compound’s insecticidal activity .
Applications in Pest Management
Advantages Over Synthetic Insecticides
-
Resistance Mitigation: Unlike neurotoxic pyrethroids, cyclofenchene’s multi-target action (AChE + carboxylesterase inhibition) reduces resistance risk .
-
Eco-Friendly Profile: Low bioaccumulation potential (LogP = 2.688) aligns with green chemistry principles.
Formulation Considerations
-
Microencapsulation: Enhances stability and prolongs release in aquatic habitats.
-
Synergistic Blends: Combining with piperonyl butoxide (PBO) could potentiate efficacy against resistant strains.
Environmental and Regulatory Considerations
Ecotoxicology
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume